molecular formula C12H17NO2 B1372598 N-(4-methoxyphenyl)tetrahydro-2H-pyran-4-amine CAS No. 885281-03-8

N-(4-methoxyphenyl)tetrahydro-2H-pyran-4-amine

Cat. No. B1372598
M. Wt: 207.27 g/mol
InChI Key: VZHPVWDYTQYGFB-UHFFFAOYSA-N
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Description

“N-(4-methoxyphenyl)tetrahydro-2H-pyran-4-amine” is a chemical compound with the molecular formula C12H17NO2 . It contains a tetrahydropyran ring, which is frequently reported in marketed drugs .


Synthesis Analysis

The synthesis of similar compounds often involves a multicomponent reaction (MCR) of different aldehydes, malononitrile, and various 1,3-dicarbonyl compounds . The basis of their synthesis is the three-component condensation of variable 1,3-dicarbonyl derivatives, CH-active compounds, and aldehydes .


Molecular Structure Analysis

The molecular structure of “N-(4-methoxyphenyl)tetrahydro-2H-pyran-4-amine” consists of 12 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI code for this compound is 1S/C12H17NO2/c1-15-12-4-2-11(3-5-12)13-6-8-16-9-7-13/h2-5H,6-9H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-methoxyphenyl)tetrahydro-2H-pyran-4-amine” include a molecular weight of 192.25 g/mol . The compound has a topological polar surface area of 18.5 Ų and a complexity of 156 .

Scientific Research Applications

Synthesis and Chemical Properties

N-(4-methoxyphenyl)tetrahydro-2H-pyran-4-amine is utilized in various chemical syntheses. For example, it's used in the synthesis of p-aminobenzoic acid diamides and dicarboxylic acid amides, highlighting its role in forming complex organic compounds (Agekyan & Mkryan, 2015); (Aghekyan et al., 2018). It also plays a role in the synthesis of dihydro-2-disubstituted-2H-pyran-3(4H)-ones, demonstrating its versatility in creating different heterocyclic compounds (Georgiadis, 1986).

Biological and Medicinal Applications

This compound shows potential in the field of medicinal chemistry. It's been involved in the synthesis of compounds with antimicrobial and anticoccidial activities, indicating its relevance in drug discovery (Georgiadis, 1976). Furthermore, derivatives of N-(4-methoxyphenyl)tetrahydro-2H-pyran-4-amine have been studied as non-hepatotoxic agents with potential application in Alzheimer's disease therapy (Dgachi et al., 2017).

Advanced Material Synthesis

The compound is also utilized in the preparation of advanced materials. For instance, it is involved in the functional modification of hydrogels, indicating its utility in material science and potentially in biomedical applications (Aly & El-Mohdy, 2015).

properties

IUPAC Name

N-(4-methoxyphenyl)oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-14-12-4-2-10(3-5-12)13-11-6-8-15-9-7-11/h2-5,11,13H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHPVWDYTQYGFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651623
Record name N-(4-Methoxyphenyl)oxan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)tetrahydro-2H-pyran-4-amine

CAS RN

885281-03-8
Record name N-(4-Methoxyphenyl)oxan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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